molecular formula C9H17NO5 B558210 Boc-Ser-OMe CAS No. 2766-43-0

Boc-Ser-OMe

Cat. No. B558210
CAS RN: 2766-43-0
M. Wt: 219.23 g/mol
InChI Key: SANNKFASHWONFD-LURJTMIESA-N
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Description

Boc-Ser-OMe is a derivative of the amino acid serine . It is used for research purposes and is not sold to patients . The molecular weight of Boc-Ser-OMe is 219.24 .


Synthesis Analysis

Boc-Ser-OMe can be synthesized from L-serine in five steps with total yields of 73% and 74% . The enantiomeric excesses were confirmed to be >99% e.e. by optical resolution using a chiral column on HPLC .


Molecular Structure Analysis

The molecular formula of Boc-Ser-OMe is C9H17NO5 . The structure includes a serine derivative .


Chemical Reactions Analysis

Boc-Ser-OMe is used as a building block in peptide synthesis . It is a starting material for the synthesis of various α-amino acids via the β-lactone .


Physical And Chemical Properties Analysis

Boc-Ser-OMe is a viscous liquid with a color ranging from colorless to light yellow . It has a density of 1.082 g/mL at 25 °C . The refractive index is 1.452 (lit.) .

Scientific Research Applications

  • Synthesis of Novel Peptidomimetics : Boc-Ser-OMe is utilized in the synthesis of novel, highly constrained 6,5-bicyclic dipeptides, which have applications in peptidomimetics and peptide synthesis methodologies (Słomczyńska et al., 1996).

  • Amino Acid Based Phosphinite Ligands : It's used in the preparation of new amino acid-derived phosphinites, which are significant in the study of organometallic chemistry and complexation with metals like Pd(II) and Pt(II) (Galka & Kraatz, 2003).

  • Ring-Closing Metathesis in Peptides : It plays a role in the ring-closing metathesis reaction in helical peptides, which is crucial for understanding peptide structure and function (Boal et al., 2007).

  • Basic Oral Care in Cancer Patients : Boc-Ser-OMe is part of research in oral mucositis management in cancer patients, focusing on basic oral care (BOC) interventions (Hong et al., 2019).

  • Study of Glycopeptides : This compound is investigated for its role in the conformation and intramolecular interactions in glycopeptides, contributing to the understanding of peptide chemistry (Ishii, Inoue, & Chǔjǒ, 1985).

  • Peptidylprolyl Isomerase Inhibitors : It's utilized in the synthesis of amide isosteres of dipeptides, which are important in designing inhibitors for the phosphorylation-dependent peptidylprolyl isomerase Pin1, a crucial regulator of the cell cycle (Wang et al., 2003).

  • Surface-Enhanced Raman Spectroscopy (SERS) of Peptides : Its interactions with the silver electrode in SERS studies offer insights into peptide adsorption mechanisms, important in the field of analytical chemistry (Gackowski et al., 2014).

  • Enzymatic O-Galactosylation : It's used in trans-galactosylation reactions for in vitro glycosylation of peptides and proteins, relevant in biochemical and industrial applications (Layer & Fischer, 2006).

  • Synthesis of Aquaporin-4 Analogues : It is used in the synthesis of cyclic peptide analogues modeled on the aquaporin-4 water channel, contributing to the understanding of protein structure and function (Jacobsen et al., 2009).

  • Metal Complexes in Asymmetric Heck Reaction : Boc-Ser-OMe is used in the synthesis of peptide-derived phosphinites, which play a role in the study of asymmetric Heck reactions in organometallic chemistry (Jayasinghe & Kraatz, 2006).

  • Synthesis of Human Growth Hormone Sequences : It's involved in the synthesis of human growth hormone peptides, contributing to the development of pharmaceutical peptides (Beyerman, Leer, & Floor, 1973).

  • Irreversible Inhibitors of Serine Proteases : Boc-Ser-OMe is part of studies on peptide analogues as inhibitors of serine proteases, important in enzymology and drug development (Sampson & Bartlett, 1991).

  • Anti-Hepatic Cancer Activity : It's used in the synthesis of compounds with potential anti-hepatic cancer activity, significant in medicinal chemistry and cancer research (Ding et al., 2004).

  • Phosphorylation of Hydroxy Amino Acids : The compound is involved in the phosphorylation of hydroxy amino acids, crucial for the development of phosphopeptides (Bont, Boom, & Liskamp, 1990).

  • Solid-Phase Synthesis of Peptides : It's used in solid-phase peptide synthesis, a foundational method in biochemistry and pharmaceuticals (Leer & Beyerman, 1973).

  • Peptide Orientation in Phospholipid Bilayers : The compound aids in the study of peptide orientation and aggregation in phospholipid bilayers, important for understanding membrane biochemistry (Otoda, Kimura, & Imanishi, 1993).

  • Chemoselective Protection of Thiols : Boc-Ser-OMe is involved in the chemoselective protection of thiols, a key reaction in organic synthesis and pharmaceuticals (Arjona et al., 2003).

  • Peptide Models for Bacteriorhodopsin Chromophore : It is used in synthesizing peptide models for studying bacteriorhodopsin chromophores, contributing to the understanding of photobiology (Vijayakumar & Balaram, 1984).

  • Tri-Functional Robust Strips for Sensing and Catalysis : It's part of research in synthesizing 2D nanotiles for applications in electrochemical sensing, SERS, and heterogeneous dip catalysis (Balaji et al., 2020).

  • Crystal Structures of Tripeptides : Its role in the crystal structures of tripeptides related to N-glycosylation coding sequences contributes to the field of crystallography and peptide chemistry (Pichon-Pesme et al., 2009).

Future Directions

Boc-Ser-OMe is a valuable compound in peptide synthesis . Its future directions could involve further exploration of its uses in the synthesis of various α-amino acids and potential applications in ergogenic supplements .

properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNKFASHWONFD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427089
Record name Boc-Ser-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser-OMe

CAS RN

2766-43-0
Record name Boc-Ser-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-BUTOXYCARBONYL)-L-SERINE METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
S Shimodaira, M Iwaoka - Organic Chemistry, 2017 - arkat-usa.org
… In Metanis’ scheme, the hydroxyl group of Boc-protected serine methyl ester (ie, Boc-Ser-OMe, 5) was activated to a tosylate and then selenated with p-methylbenzyl selenol (MBnSeH) …
Number of citations: 8 www.arkat-usa.org
A Layer, F Fischer - Industrial & engineering chemistry research, 2006 - ACS Publications
… -OMe), N-(tert-butoxycarbonyl)-l-serine methylester (Boc-Ser-OMe), N-carbobenzyloxy-l-serine … Trans-galactosylation with Suspended or Dissolved Lactose and Boc-Ser-OMe. A lactose …
Number of citations: 3 pubs.acs.org
HBA De Bont, JH Van Boom… - Recueil des Travaux …, 1990 - Wiley Online Library
… easily accessible phosphitylating agent, which readily phosphorylates Boc-Ser-OMe, Boc-Thr-OMe and Boc-Tyr-OMe in good to high yields after t-BuOOH or MCPBA oxidation. The Boc-…
Number of citations: 21 onlinelibrary.wiley.com
S Seo, J Rebehmed, AG De Brevern… - International Journal of …, 2015 - mdpi.com
… l-serine methyl ester (N-Boc-Ser-OMe) as acceptor resulted in a … affinity of the N-Boc-Ser-OMe acceptor towards the enzyme and … , but higher one with N-Boc-Ser-OMe (15.00%). These …
Number of citations: 6 www.mdpi.com
EW Holla, M Schudok, A Weber… - Journal of carbohydrate …, 1992 - Taylor & Francis
… The best yields (15 %) in these kinetically controlled syntheses2 were observed with BocSer-OMe? With Z-Ser-OBz, Ac-Ser-OMe, and unprotected serine, no transglycosidation product …
Number of citations: 22 www.tandfonline.com
O Arjona, R Medel, J Rojas, AM Costa, J Vilarrasa - Tetrahedron letters, 2003 - Elsevier
… Thus, N-Boc-Cys-OMe has been quantitatively protected as its S-Tosvinyl derivative in the presence of N-Boc-Ser-OMe and N-Boc-Tyr-OMe. This novel protecting group is stable to …
Number of citations: 31 www.sciencedirect.com
S You, R Wang, C Ma, C Lu, G Yang, L Liu… - Organic Chemistry …, 2023 - pubs.rsc.org
… observed; however, 10 equivalents of Boc-Ser-OMe indeed led to the desired product with a … Boc-Ser-OMe and Boc-Tyr-OMe as the substrates at the same time, no Boc-Ser-OMe …
Number of citations: 0 pubs.rsc.org
HJ Zhou, MA Aujay, MK Bennett, M Dajee… - Journal of medicinal …, 2009 - ACS Publications
Proteasome inhibition has been validated as a therapeutic modality in the treatment of multiple myeloma and Non-Hodgkin’s lymphoma. Carfilzomib, an epoxyketone currently …
Number of citations: 285 pubs.acs.org
KC Becker, P Kuhl - 1999 - Taylor & Francis
The galactosylation of amino protected serine methyl ester derivatives by β-galactosidases from E. coli and A. oryzae in aqueous-organic solvents was investigated. A comparison of …
Number of citations: 12 www.tandfonline.com
K He, F Zhu, H Li, J Tang, X Zhang - Organic Preparations and …, 2020 - Taylor & Francis
… , microwave-assisted Negishi coupling reaction for the synthesis of (S)-DMT has been developed starting from commercially available Boc-protected L-serine methyl ester (Boc-Ser-OMe…
Number of citations: 2 www.tandfonline.com

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